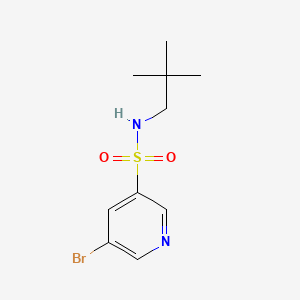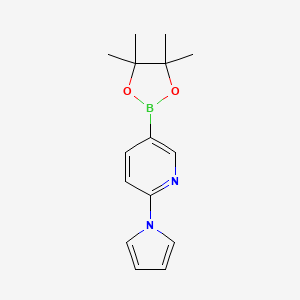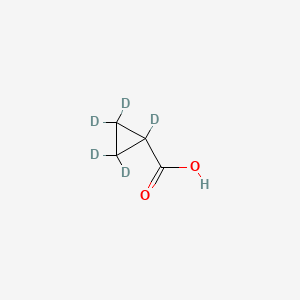
环丙烷-d5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane-d5-carboxylic acid is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .
Synthesis Analysis
The synthesis of cyclopropane-d5-carboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
Cyclopropane-d5-carboxylic acid is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° .Chemical Reactions Analysis
Cyclopropane-d5-carboxylic acid can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives . It also exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion .Physical And Chemical Properties Analysis
In its pure form, cyclopropane-d5-carboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .科学研究应用
环丙烷化反应
由于其高的环应变能,环丙烷在有机合成中是不可或缺的,用作多功能的构件。库林科维奇羧酸衍生物的环丙烷化是一个著名的方法,采用格氏试剂和异丙醇钛在环丙醇的合成中。该反应以其简单、成本效益和高顺式选择性而著称,使其成为在各种衍生物中构建环丙烷环的流行选择(Cha & Kulinkovich, 2012).
杂原子取代的环丙烷的合成
将杂原子引入环丙烷环可以提高反应性,并为多种功能分子提供途径。例如,环丙烷羧酸的糖基酯因其生物活性而被合成,这证明了环丙烷衍生物在开发具有潜在生物学益处的化合物中的广泛适用性(Tian Li, 2009).
供体-受体环丙烷化学
供体-受体环丙烷在合成碳环和杂环支架中至关重要。这些分子经历各种转化,包括开环、环加成和重排反应,以产生具有显着合成和生物学意义的复杂结构(Cavitt, Phun, & France, 2014).
环丙烷衍生物的生物活性
含环丙烷的化合物,如1-氨基环丙烷-1-羧酸及其衍生物,显示出一系列生物活性,包括抗真菌、抗微生物和抗病毒特性。对这些化合物的研究突出了环丙烷部分在开发新治疗剂中的作用(Coleman & Hudson, 2016).
先进的环丙烷化技术
环丙烷化技术的最新进展,例如Ti催化的非对映选择性环丙烷化,强调了合成环丙烷衍生物的持续创新。这些方法提供了从羧酸衍生物中获得环丙醇和环丙胺,突出了更有效和选择性合成路线的不断发展(Ni, Xia, Zheng, & Wang, 2022).
作用机制
Target of Action
Cyclopropane-d5-carboxylic acid, like other cyclopropane derivatives, primarily targets proteins in biological systems . The incorporation of cyclopropane motifs into drug candidates can lead to improved interactions with the target protein . The 1,1-substituted spirocyclopropanes, in particular, have the potential to introduce a quaternary stereocenter which may enhance 3D shape complementarity with a protein target .
Mode of Action
The mode of action of cyclopropane-d5-carboxylic acid involves its interaction with its protein targets. The cyclopropane motif in the molecule can impose conformational restrictions, fixing the positions of the pendant pharmacophores, leading to improved interactions with the target protein . This interaction can result in changes in the protein’s function, which can have various downstream effects.
Biochemical Pathways
Cyclopropane-d5-carboxylic acid, as a cyclopropane derivative, can affect various biochemical pathways. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Cyclopropanes are often incorporated into drug candidates and FDA-approved drugs . They are also present in numerous biological compounds .
Pharmacokinetics
It is known that the introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . This suggests that cyclopropane-d5-carboxylic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of cyclopropane-d5-carboxylic acid’s action would depend on the specific protein targets it interacts with. Generally, the introduction of a cyclopropane can impart a significant boost in potency . This could result in enhanced efficacy of the compound in its intended therapeutic or biological role.
安全和危害
未来方向
Cyclopropane-d5-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Recent literature reveals that the area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate . This suggests that there is potential for further exploration and development in this field.
生化分析
Biochemical Properties
Cyclopropane-d5-carboxylic acid is a monobasic carboxylic acid . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions . It exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability .
Cellular Effects
For instance, the fungus Fusarium oxysporum converts cyclopropane-carboxylic acid to y-hydroxybutyric acid through an intermediate cyclopropanecarboxylate .
Molecular Mechanism
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Cyclopropane-d5-carboxylic acid in laboratory settings. Cyclopropanecarboxylic acid has been used as a model additive in steel tribocontacts, where it readily reacts under the combined effect of flash heating and stress to form tribopolymers, along with marked improvement in tribological performance .
Metabolic Pathways
1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid, was discovered to be an intermediate in the biosynthesis of the plant hormone ethylene .
Subcellular Localization
The subcellular localization of the sites of 1-aminocyclopropane-1-carboxylic acid (ACC) conversion into ethylene has been studied .
属性
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

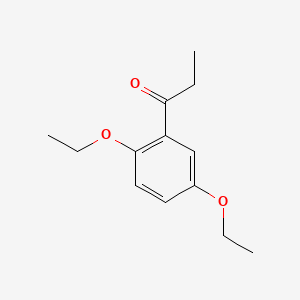

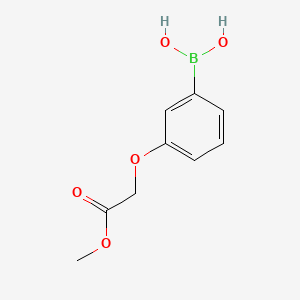

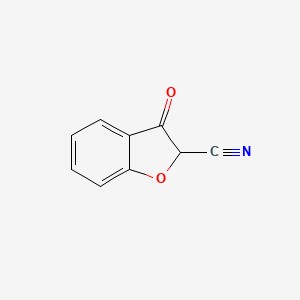
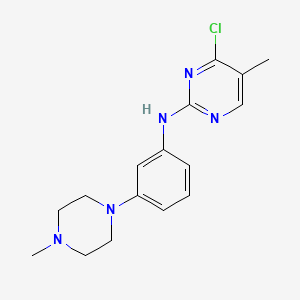
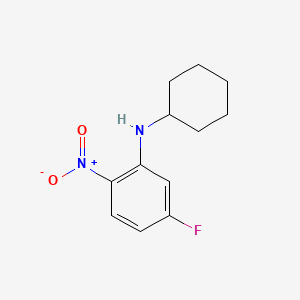
![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)
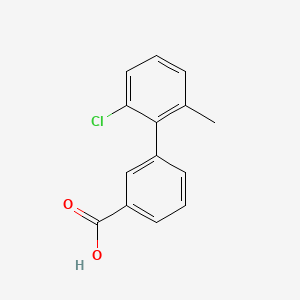
![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)


